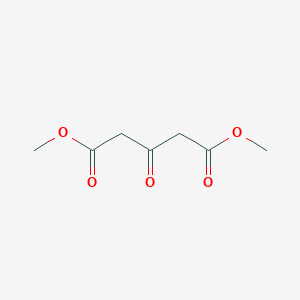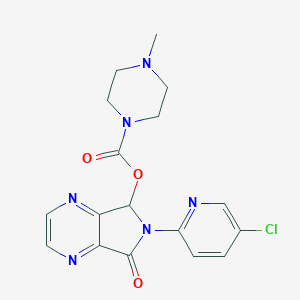
N-Benzyl-5-benzyloxytryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-5-benzyloxytryptamine is a derivative of tryptamine, a naturally occurring compound found in various plants and animals. This compound is known for its interaction with serotonin receptors, particularly the 5-HT1D, 5-HT2, and 5-HT6 receptors . It also acts as an antagonist of the TRPM8 receptor . The structure of this compound includes a benzyl group attached to the nitrogen atom of the tryptamine backbone and a benzyloxy group at the 5-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-benzyloxytryptamine typically involves the following steps:
Starting Material: The synthesis begins with tryptamine as the starting material.
Benzylation: The nitrogen atom of tryptamine is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Benzyloxylation: The 5-position of the indole ring is then benzyloxylated using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-Benzyl-5-benzyloxytryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the benzyl and benzyloxy groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyloxy group.
Aplicaciones Científicas De Investigación
N-Benzyl-5-benzyloxytryptamine has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other tryptamine derivatives and studying their chemical properties.
Biology: The compound is used to investigate the role of serotonin receptors in various biological processes.
Medicine: Research focuses on its potential therapeutic effects, particularly in relation to serotonin receptor modulation.
Mecanismo De Acción
N-Benzyl-5-benzyloxytryptamine exerts its effects primarily through its interaction with serotonin receptors. It acts as an agonist at the 5-HT1D, 5-HT2, and 5-HT6 receptors, leading to the activation of these receptors and subsequent intracellular signaling pathways . Additionally, it functions as an antagonist of the TRPM8 receptor, inhibiting its activity . The molecular targets and pathways involved include the modulation of neurotransmitter release, regulation of mood, and other physiological processes mediated by serotonin receptors.
Comparación Con Compuestos Similares
5-Methoxytryptamine: Another tryptamine derivative with a methoxy group at the 5-position.
N-Benzyl-5-methoxytryptamine: Similar to N-Benzyl-5-benzyloxytryptamine but with a methoxy group instead of a benzyloxy group at the 5-position.
5-Hydroxytryptamine (Serotonin): A naturally occurring neurotransmitter with a hydroxy group at the 5-position.
Comparison: this compound is unique due to its specific substitution pattern, which influences its affinity and selectivity for serotonin receptors. Compared to 5-methoxytryptamine and N-Benzyl-5-methoxytryptamine, the benzyloxy group provides different steric and electronic effects, potentially leading to distinct pharmacological profiles . This uniqueness makes it a valuable compound for studying the structure-activity relationships of tryptamine derivatives.
Propiedades
IUPAC Name |
N-benzyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-3-7-19(8-4-1)16-25-14-13-21-17-26-24-12-11-22(15-23(21)24)27-18-20-9-5-2-6-10-20/h1-12,15,17,25-26H,13-14,16,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLUGAISOXQZMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B121057.png)









